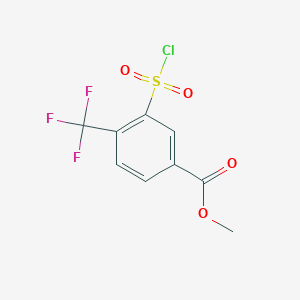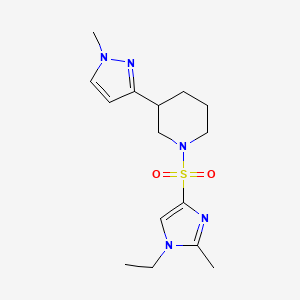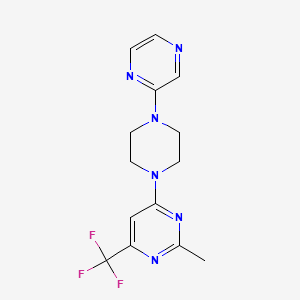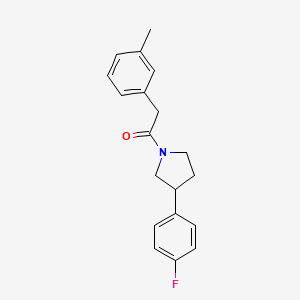
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as 4'-Fluoro-pyrrolidinyl-m-tolyl ketone (4F-PVP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of 4-fluorophenylacetonitrile with 1-methyl-2-pyrrolidinone followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with m-tolualdehyde to yield the final product.
Starting Materials
4-fluorophenylacetonitrile, 1-methyl-2-pyrrolidinone, sodium borohydride, m-tolualdehyde
Reaction
Step 1: 4-fluorophenylacetonitrile is reacted with 1-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate to yield the corresponding imine., Step 2: The resulting imine is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield the corresponding amine., Step 3: The resulting amine is then reacted with m-tolualdehyde in the presence of a suitable acid catalyst such as p-toluenesulfonic acid to yield the final product, 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone.
Mécanisme D'action
The mechanism of action of 4F-PVP is primarily mediated through its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increased dopamine activity in the brain is responsible for the euphoric and stimulating effects of 4F-PVP.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4F-PVP are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature. It also leads to the release of other neurotransmitters, such as norepinephrine and serotonin, which contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
4F-PVP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, making it useful for studying the effects of dopamine reuptake inhibition. However, its psychoactive effects also pose a risk to researchers, and its use should be carefully monitored.
Orientations Futures
There are several future directions for research on 4F-PVP. One area of interest is its potential as a treatment for Parkinson's disease, as dopamine reuptake inhibitors have been shown to improve symptoms in animal models. Another area of research is the development of new psychoactive substances that target the dopamine transporter, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4F-PVP and its potential risks and benefits.
In conclusion, 4F-PVP is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. Its mechanism of action involves dopamine reuptake inhibition, leading to increased dopamine activity in the brain. While it has several advantages for use in lab experiments, its psychoactive effects also pose a risk to researchers. Further research is needed to fully understand its potential therapeutic applications and risks.
Applications De Recherche Scientifique
4F-PVP has been widely used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This mechanism of action is similar to other psychoactive substances, such as cocaine and amphetamines.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-3-2-4-15(11-14)12-19(22)21-10-9-17(13-21)16-5-7-18(20)8-6-16/h2-8,11,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSIDQJMBMNVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

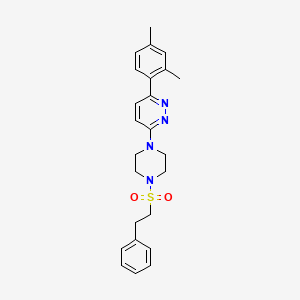
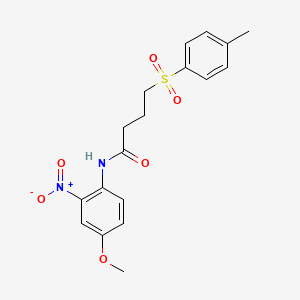
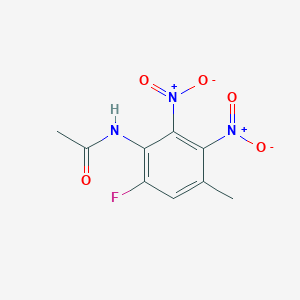
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)
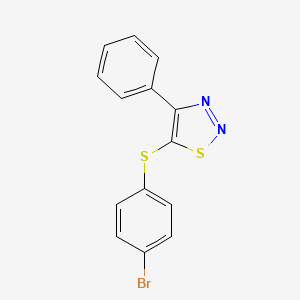
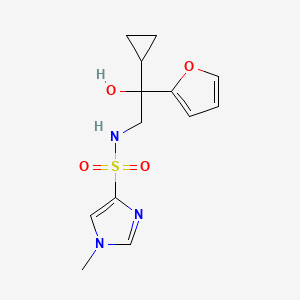
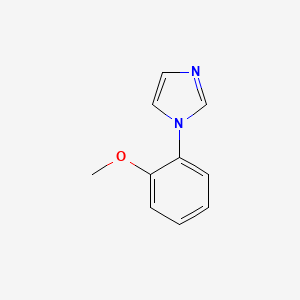
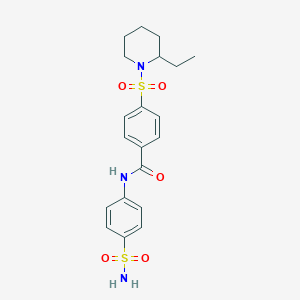
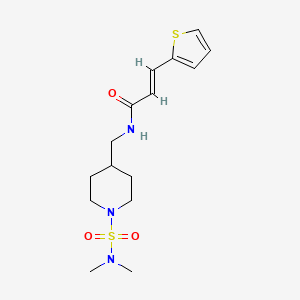
![7-(tert-butyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2905596.png)
